2,4-Dichloro-5-fluorobenzylamine CAS number and properties
2,4-Dichloro-5-fluorobenzylamine CAS number and properties
An In-Depth Technical Guide to 2,4-Dichloro-5-fluorobenzylamine (CAS: 939980-28-6)
Introduction
2,4-Dichloro-5-fluorobenzylamine is a halogenated aromatic amine that serves as a highly specialized and valuable intermediate in organic synthesis. Its unique substitution pattern—featuring two chlorine atoms and a fluorine atom on the benzene ring—imparts specific steric and electronic properties that make it a crucial building block in the development of complex target molecules.[1] Primarily utilized in the pharmaceutical and agrochemical industries, this compound facilitates the synthesis of novel active ingredients by allowing for precise modifications that can enhance biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of its properties, synthesis, applications, analytical methods, and safety protocols for professionals in research and development.
Chemical Identity and Physicochemical Properties
The fundamental identity of 2,4-Dichloro-5-fluorobenzylamine is established by its unique molecular structure and CAS number. While it is a well-defined chemical entity, comprehensive experimental data on its physical properties are not widely published, a common characteristic for specialized research intermediates.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 939980-28-6[1][2][3] |
| Molecular Formula | C₇H₆Cl₂FN |
| Molecular Weight | 194.03 g/mol [1] |
| Synonyms | (2,4-Dichloro-5-fluorophenyl)methanamine[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | Data not available |
| Melting Point | Not available[1] |
| Boiling Point | Not available[1] |
| Density | Not available[1] |
| Solubility | Expected to be soluble in organic solvents (e.g., methanol, dichloromethane) and insoluble in water, similar to other halogenated benzylamines. |
| Sensitivity | Reported to be Air Sensitive.[1] |
Synthesis and Reactivity
Proposed Synthetic Pathway
While specific, peer-reviewed synthesis routes for 2,4-dichloro-5-fluorobenzylamine are not extensively documented, a logical pathway can be constructed based on established organohalogen chemistry. A common approach involves the synthesis of a key precursor, 2,4-dichloro-5-fluorobenzoyl chloride or the corresponding benzonitrile, followed by reduction.
A plausible multi-step synthesis starting from 2,4-dichlorofluorobenzene is outlined below. This process leverages common industrial reactions such as Friedel-Crafts acylation to introduce a carbonyl group, which can then be converted to the target amine.
Caption: Proposed synthetic route to 2,4-Dichloro-5-fluorobenzylamine.
Causality Behind Synthetic Choices:
-
Friedel-Crafts Acylation: This is a standard method for introducing a carbon side chain onto an aromatic ring, which is the first step toward building the benzylamine structure.[4]
-
Haloform Reaction: This reaction efficiently converts the methyl ketone (acetophenone) into a carboxylic acid.[4]
-
Amide Formation: Conversion of the carboxylic acid to an amide is a necessary step before reduction or rearrangement to the amine.
-
Reduction/Rearrangement: The amide can be directly reduced to the amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄), or via a Hofmann rearrangement, providing a reliable route to the final primary amine. An alternative, often used in industrial settings, is the catalytic hydrogenation of the corresponding benzonitrile.[5]
Chemical Reactivity
The reactivity of 2,4-dichloro-5-fluorobenzylamine is governed by two main features:
-
The Primary Amine (-CH₂NH₂): The lone pair of electrons on the nitrogen atom makes the amine group both basic and nucleophilic. It readily reacts with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary or tertiary amines, respectively.
-
The Halogenated Aromatic Ring: The chlorine and fluorine atoms are electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution. However, their presence is critical for modulating the properties of the final molecule in which this intermediate is incorporated.
Applications in Research and Drug Development
2,4-Dichloro-5-fluorobenzylamine is not an end-product but a strategic building block. The incorporation of halogen atoms, particularly fluorine, is a well-established strategy in medicinal chemistry to enhance drug efficacy.[6]
-
Pharmaceutical Synthesis: This intermediate is used in the synthesis of active pharmaceutical ingredients (APIs). The specific halogenation pattern can influence a drug's lipophilicity (its ability to cross cell membranes), metabolic stability (by blocking sites of enzymatic oxidation), and binding affinity to target proteins.[6]
-
Agrochemical Development: In the agrochemical sector, it serves as a key intermediate for creating new pesticides and herbicides.[1] The halogen substituents can contribute to the potency and environmental persistence of the final product.
-
Specialty Chemicals: It is also employed in the synthesis of specialty chemicals where unique electronic or physical properties are required.[1]
Analytical Methodologies
Ensuring the purity and identity of 2,4-dichloro-5-fluorobenzylamine is critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.
Caption: Typical analytical workflow for the characterization of 2,4-Dichloro-5-fluorobenzylamine.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of non-volatile compounds like 2,4-dichloro-5-fluorobenzylamine. A reversed-phase method is typically suitable.
Representative HPLC Protocol:
-
Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution: A typical gradient might run from 10% B to 95% B over 15-20 minutes to ensure separation of the main component from any polar or non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase diluent to a concentration of ~0.5 mg/mL. Filter the solution before injection.
Mass Spectrometry (MS)
Coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry is used to confirm the molecular weight of the compound. For LC-MS with electrospray ionization (ESI) in positive mode, the expected parent ion would be [M+H]⁺ at m/z 194.03.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for structural elucidation.
-
¹H NMR: Would show characteristic signals for the aromatic protons and the methylene (-CH₂) and amine (-NH₂) protons. The aromatic signals would be split due to coupling with each other and with the ¹⁹F nucleus.
-
¹³C NMR: Would confirm the presence of the seven distinct carbon atoms in the molecule.
-
¹⁹F NMR: Would show a single resonance, confirming the presence of the single fluorine atom on the aromatic ring.
Safety, Handling, and Storage
While specific toxicological data for 2,4-dichloro-5-fluorobenzylamine are not available, its structure as a primary aromatic amine with halogen substituents necessitates careful handling.[1] Aromatic amines as a class can be toxic and are often readily absorbed through the skin.[8]
Hazard Assessment:
-
Inhalation: May cause respiratory irritation.
-
Skin Contact: May cause skin irritation. Many aromatic amines are skin sensitizers.
-
Eye Contact: May cause serious eye irritation or damage.
-
Ingestion: May be harmful if swallowed.
Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.
-
Eye Protection: Chemical splash goggles or a face shield must be worn.
-
Skin and Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Given its "Air Sensitive" nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[9]
Spill and Disposal:
-
In case of a spill, evacuate the area and clean up using appropriate absorbent materials while wearing full PPE.
-
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[9]
References
-
LookChem. (n.d.). Cas 939980-28-6, 2,4-DICHLORO-5-FLUOROBENZYLAMINE. Retrieved from [Link]
-
Lin, C.-H., & Chen, W.-H. (n.d.). Supporting Information for Degradation of Benzylamines During Chlorination and Chloramination. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
-
Eureka | Patsnap. (n.d.). The synthetic method of 2,4-difluorobenzylamine. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of halogenated benzylamine and intermediates therof.
-
SpringerLink. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
- Google Patents. (n.d.). A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.
-
Eureka | Patsnap. (n.d.). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]
-
Science Publishing Group. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Retrieved from [Link]
-
CDC. (2003). HYDROCARBONS, HALOGENATED 1003. Retrieved from [Link]
-
OSTI.gov. (n.d.). Some considerations in the handling of fluorine and the chlorine fluorides. Retrieved from [Link]
-
Olin Chlor Alkali. (n.d.). chlorinated solvents - product stewardship manual. Retrieved from [Link]
-
European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzoic acid. Retrieved from [Link]
Sources
- 1. Cas 939980-28-6,2,4-DICHLORO-5-FLUOROBENZYLAMINE | lookchem [lookchem.com]
- 2. 2,4-DICHLORO-5-FLUOROBENZYLAMINE | 939980-28-6 [chemicalbook.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 5. EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
